molecular formula C26H24FN3OS B14952460 [4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B14952460
M. Wt: 445.6 g/mol
InChI Key: LCXWMJGADDXAPG-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a fluorophenyl group and a quinoline moiety substituted with a methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the quinoline moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and various quinoline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazin-2-amine moiety.

    [4-(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another analog with a different substitution pattern.

Uniqueness

The uniqueness of [4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24FN3OS

Molecular Weight

445.6 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C26H24FN3OS/c1-17-3-9-23-21(15-17)22(16-24(28-23)25-10-4-18(2)32-25)26(31)30-13-11-29(12-14-30)20-7-5-19(27)6-8-20/h3-10,15-16H,11-14H2,1-2H3

InChI Key

LCXWMJGADDXAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=C(S5)C

Origin of Product

United States

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